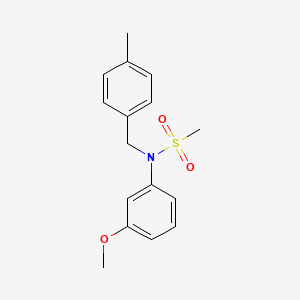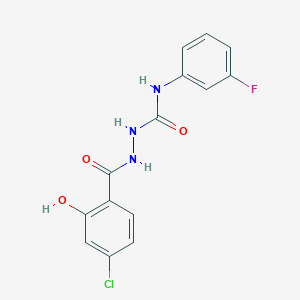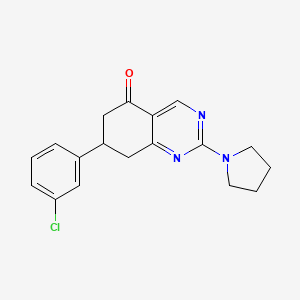
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide
描述
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research due to its unique properties. MNSB is a small molecule inhibitor that has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various cellular processes. For example, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 leads to an accumulation of DNA damage, which ultimately results in cell death. 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of JAK2, an enzyme involved in the regulation of immune responses and cell growth. Inhibition of JAK2 leads to a reduction in the production of inflammatory cytokines and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, a process of programmed cell death. 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. In animal models of inflammation, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the production of inflammatory cytokines and improve overall health. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified using standard techniques. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent therapeutic effects on various diseases, making it an attractive candidate for further study. However, there are also limitations to the use of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments. For example, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have low solubility in water, which can make it difficult to administer in animal models. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have potential toxicity at high doses, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide. One potential direction is the development of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide analogs with improved solubility and potency. Additionally, further studies are needed to determine the optimal dose and dosing regimen for 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide in various disease models. Finally, the potential side effects and toxicity of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide need to be further explored to ensure its safety for use in human patients.
科学研究应用
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cancer cell proliferation and survival. Inflammation is also a target for 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide, as it has been shown to reduce the production of inflammatory cytokines in animal models. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-4-3-5-17(12-15)14-21-20(23)19-13-18(7-6-16(19)2)27(24,25)22-8-10-26-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEYNKANJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylbenzyl)-5-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4777200.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777202.png)

![2-[(3-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4777217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)
![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)